4,5-Dimethoxypyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers . New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent .

Molecular Structure Analysis

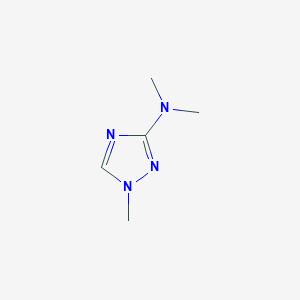

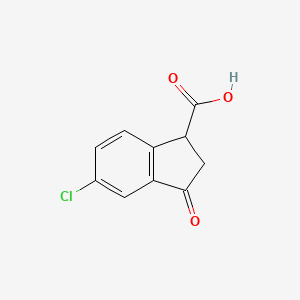

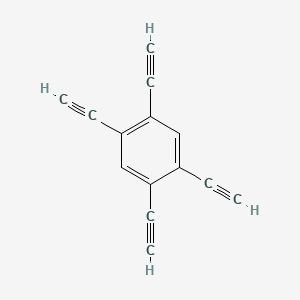

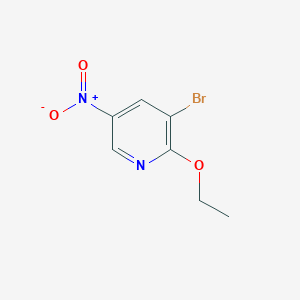

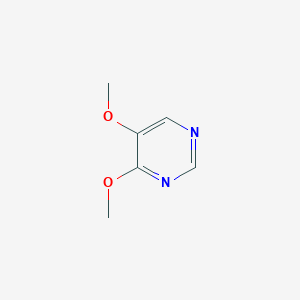

The molecular structure of 4,5-Dimethoxypyrimidine is represented by the formula C6H8N2O2 . The InChI code for the compound is 1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 .

Physical And Chemical Properties Analysis

4,5-Dimethoxypyrimidine has a molecular weight of 140.14 . It has a boiling point of 213.8°C at 760 mmHg . The compound is a solid at room temperature and is stored in a sealed, dry environment .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

- Summary of Application : Pyrimidines, including 4,5-Dimethoxypyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application/Experimental Procedures : Various methods for the synthesis of pyrimidines are described in the literature. For example, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .

- Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

- Summary of Application : 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) were synthesized using acetic acid mediated multicomponent synthesis .

- Methods of Application/Experimental Procedures : The structure of all molecules was optimized using DFT B3LYP/6-31G(d) level and compared with the corresponding single-crystal XRD data .

- Results/Outcomes : The theoretical and experimental geometrical parameters (bond lengths and bond angles) were found to be in good agreement .

Antiproliferative Applications

- Summary of Application : 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been synthesized and studied for their antiproliferative effects .

- Methods of Application/Experimental Procedures : The synthesis was performed using a microwave-assisted multicomponent process .

- Results/Outcomes : The results of this study are not detailed in the available literature .

Antiproliferative Applications

- Summary of Application : A series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized and analyzed against six human tumor cell lines for antiproliferative activity .

- Methods of Application/Experimental Procedures : The synthesis was facilitated by microwave irradiation, which allowed for a one-pot multicomponent reaction of different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid .

- Results/Outcomes : The compounds 4h, 4o, 4q, and 4v showed good antiproliferative activity with a good in silico ADMET profile .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Summary of Application : Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .

- Methods of Application/Experimental Procedures : The first route involved acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. The second route involved reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines .

- Results/Outcomes : These methods made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Synthesis of 2-Isopropyl-6-methylpyrimidin-4-yl-3,4,5-trimethoxybenzoate

- Summary of Application : 2-Isopropyl-6-methylpyrimidin-4-yl-3,4,5-trimethoxybenzoate was synthesized from 5-acetyl-4-aminopyrimidines .

- Methods of Application/Experimental Procedures : The synthesis involved a solution of 3,4,5-trimethoxy-benzoic acid and 6-hydroxy-2-isopropyl-4-methylpyrimidine in DCM, to which EDCI was added .

- Results/Outcomes : The results of this study are not detailed in the available literature .

Antiproliferative Applications

- Summary of Application : A series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized and analyzed against six human tumor cell lines for antiproliferative activity .

- Methods of Application/Experimental Procedures : The synthesis was facilitated by microwave irradiation, which allowed for a one-pot multicomponent reaction of different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine and dimedone using glacial acetic acid .

- Results/Outcomes : The compounds 4h, 4o, 4q, and 4v showed good antiproliferative activity with a good in silico ADMET profile .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Summary of Application : Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .

- Methods of Application/Experimental Procedures : The first route involved acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. The second route involved reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines .

- Results/Outcomes : These methods made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Synthesis of 2-Isopropyl-6-methylpyrimidin-4-yl-3,4,5-trimethoxybenzoate

- Summary of Application : 2-Isopropyl-6-methylpyrimidin-4-yl-3,4,5-trimethoxybenzoate was synthesized from 5-acetyl-4-aminopyrimidines .

- Methods of Application/Experimental Procedures : The synthesis involved a solution of 3,4,5-trimethoxy-benzoic acid and 6-hydroxy-2-isopropyl-4-methylpyrimidine in DCM, to which EDCI was added .

- Results/Outcomes : The results of this study are not detailed in the available literature .

Safety And Hazards

The safety data sheet for 4,5-Dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling the compound .

Relevant Papers

Several papers were found that discuss various aspects of 4,5-Dimethoxypyrimidine. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones .

Propiedades

IUPAC Name |

4,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVFIUWVJFFMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551368 | |

| Record name | 4,5-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxypyrimidine | |

CAS RN |

71133-26-1 | |

| Record name | 4,5-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.